molecular formula C22H23N3O5S B2771276 (E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868154-50-1

(E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2771276
CAS RN: 868154-50-1
M. Wt: 441.5
InChI Key: MQJOKKDMUFPEPW-MDWZMJQESA-N
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Description

(E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

A novel series of compounds including derivatives of the mentioned chemical structure have shown significant anticancer activities. For instance, novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives were synthesized and tested as potent anticancer agents against various human cancer cell lines. These compounds were evaluated for their efficacy in inhibiting tumor growth and showed promising results, particularly compounds 7 and 9 against HepG2 cells, demonstrating the potential of these derivatives as therapeutic agents in cancer treatment (Sroor et al., 2020).

Antimicrobial and Herbicidal Activity

The antimicrobial and herbicidal activities of derivatives have also been extensively studied. A specific focus has been on the synthesis and evaluation of these compounds as effective antimicrobial agents against a variety of pathogens. For example, novel antimicrobial acyclic and heterocyclic dyes based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems demonstrated significant antimicrobial activity, highlighting their potential in dyeing and textile finishing with added antimicrobial properties (Shams et al., 2011). Moreover, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibited good herbicidal activities, suggesting their use as novel herbicides (Wang et al., 2004).

Fluorescence Studies

The solvent effects on absorption and fluorescence spectra of related carboxamides have been investigated to understand their photophysical properties better. Studies have shown that the dipole moments of the excited state were higher than those of the ground state, indicating significant changes in solvatochromic behaviors. This research provides valuable insights into the electronic properties of these compounds, which could be useful in designing novel fluorescent materials or probes (Patil et al., 2011).

Anti-rheumatic Potential

Research into the anti-rheumatic potential of related compounds has shown significant results. For example, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrated considerable antioxidant, analgesic, and anti-rheumatic effects. These findings suggest the therapeutic potential of these compounds in managing rheumatic diseases (Sherif & Hosny, 2014).

properties

IUPAC Name

2-[[(E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-28-15-9-12(10-16(29-2)19(15)30-3)8-13(11-23)21(27)25-22-18(20(24)26)14-6-4-5-7-17(14)31-22/h8-10H,4-7H2,1-3H3,(H2,24,26)(H,25,27)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJOKKDMUFPEPW-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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